3-Bromo-4-hydroxypyridin-2(1h)-one 3-Bromo-4-hydroxypyridin-2(1h)-one
Brand Name: Vulcanchem
CAS No.: 96245-97-5
VCID: VC21408868
InChI: InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
SMILES: C1=CNC(=O)C(=C1O)Br
Molecular Formula: C5H4BrNO2
Molecular Weight: 189.99g/mol

3-Bromo-4-hydroxypyridin-2(1h)-one

CAS No.: 96245-97-5

Cat. No.: VC21408868

Molecular Formula: C5H4BrNO2

Molecular Weight: 189.99g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-hydroxypyridin-2(1h)-one - 96245-97-5

Specification

CAS No. 96245-97-5
Molecular Formula C5H4BrNO2
Molecular Weight 189.99g/mol
IUPAC Name 3-bromo-4-hydroxy-1H-pyridin-2-one
Standard InChI InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
Standard InChI Key AZYBXXIHALNBIX-UHFFFAOYSA-N
Isomeric SMILES C1=CNC(=C(C1=O)Br)O
SMILES C1=CNC(=O)C(=C1O)Br
Canonical SMILES C1=CNC(=C(C1=O)Br)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

3-Bromo-4-hydroxypyridin-2(1H)-one has a molecular formula of C5H4BrNO2 and a molecular weight of approximately 189.99 g/mol. The compound is registered with CAS number 96245-97-5 and MDL number MFCD11101040 . Its IUPAC name is 3-bromo-4-hydroxy-1H-pyridin-2-one, though it may also be referred to as 3-bromopyridine-2,4-diol in some contexts .

The structure features a pyridine ring with specific substitutions: a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a carbonyl oxygen at the 2-position. The nitrogen in the ring is in the 1-position, forming part of an amide functional group. This arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities.

Structural Identifiers

For reference and identification purposes, the compound has several important structural identifiers that can be used in chemical databases and literature searches:

Identifier TypeValue
Molecular FormulaC5H4BrNO2
Molecular Weight189.99 g/mol
CAS Number96245-97-5
IUPAC Name3-bromo-4-hydroxy-1H-pyridin-2-one
Standard InChIInChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
Standard InChIKeyAZYBXXIHALNBIX-UHFFFAOYSA-N
Canonical SMILESC1=CNC(=C(C1=O)Br)O

These identifiers are essential for accurately locating and referencing the compound in scientific literature and chemical databases.

Synthesis Methods

Laboratory Synthesis

The synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one typically involves the bromination of pyridine derivatives. A common method includes the bromination of 2,4-dihydroxypyridine (or 4-hydroxypyridin-2(1H)-one) using bromine or N-bromosuccinimide (NBS) in organic solvents such as acetonitrile or dichloromethane. The reaction conditions are usually mild, conducted at room temperature or slightly elevated temperatures to optimize yield and selectivity.

One common synthetic approach involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carefully controlled to ensure selective bromination at the 3-position of the pyridine ring. This selectivity is crucial for obtaining the desired product with minimal formation of side products or isomers.

Industrial Production

In industrial settings, the production of 3-Bromo-4-hydroxypyridin-2(1H)-one may employ more scalable and efficient methods. These could include:

  • Continuous flow reactors to maintain precise control over reaction conditions, thereby improving yield and purity

  • Automated systems for reagent addition and temperature control to enhance production efficiency

  • Optimized purification processes to ensure consistent product quality

The industrial production methods aim to maximize yield and purity while minimizing waste and energy consumption, in line with principles of green chemistry and sustainable manufacturing practices.

Chemical Reactions and Reactivity

Types of Reactions

Due to its functional groups, 3-Bromo-4-hydroxypyridin-2(1H)-one can participate in various chemical reactions. These include:

  • Oxidation Reactions: The hydroxyl group may be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reactions: The bromine atom can be replaced by a hydrogen atom through reduction reactions. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used for this purpose.

  • Nucleophilic Substitution: The bromine atom, being a good leaving group, can be substituted by various nucleophiles such as amines or thiols, leading to the formation of new derivatives with different properties and potential applications.

  • Coupling Reactions: The bromine functionality makes the compound suitable for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which can introduce diverse substituents at the 3-position.

Reaction Products

The reactions of 3-Bromo-4-hydroxypyridin-2(1H)-one can yield various products depending on the specific reaction conditions and reagents used:

Reaction TypeTypical ReagentsMajor Products
OxidationKMnO4, CrO33-bromo-4-pyridone derivatives
ReductionH2/Pd, LiAlH44-hydroxypyridin-2(1H)-one
Nucleophilic SubstitutionNaN3, NaSR, RNH23-substituted-4-hydroxypyridin-2(1H)-one derivatives
Coupling ReactionsBoronic acids, alkenes, alkynes with catalysts3-aryl/alkenyl/alkynyl-4-hydroxypyridin-2(1H)-one derivatives

These reactions expand the chemical space available from this starting material, increasing its value in medicinal chemistry and other fields.

Applications and Uses

Pharmaceutical Applications

3-Bromo-4-hydroxypyridin-2(1H)-one is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing more complex compounds with potential therapeutic applications. The compound's structure makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals. Its reactive functional groups allow for modifications that can lead to compounds with specific biological activities.

The versatility of this compound in pharmaceutical synthesis stems from:

  • The presence of a bromine atom that can serve as a site for coupling reactions or substitutions

  • The hydroxyl group that can be modified through various reactions

  • The pyridine ring system, which is found in many bioactive compounds

These features make 3-Bromo-4-hydroxypyridin-2(1H)-one an important starting material in drug discovery and development processes.

Research Applications

In scientific research, 3-Bromo-4-hydroxypyridin-2(1H)-one finds applications in various fields:

  • In chemical research, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies

  • In biological research, it can be used to study enzyme interactions and inhibition

  • In medicinal chemistry, it functions as a precursor for the synthesis of drugs with potential antimicrobial or anticancer properties

The compound's structure allows it to interact with various biological targets, making it useful in drug discovery and development processes. Its ability to undergo various chemical modifications makes it a versatile starting material for drug design.

Industrial Applications

Beyond pharmaceutical and research applications, 3-Bromo-4-hydroxypyridin-2(1H)-one may have uses in other industrial sectors:

  • In the production of specialty chemicals and materials with specific functionalities

  • In skincare products, suggesting potential applications in dermatological formulations

  • As a reagent or catalyst in specific chemical processes

These diverse applications highlight the versatility and utility of this compound across different industries and scientific disciplines.

Biological Activity

Mechanism of Action

The biological activity of 3-Bromo-4-hydroxypyridin-2(1H)-one and its derivatives involves interactions with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, allowing the compound to bind to specific sites on target molecules. This binding can result in the inhibition or activation of the target, leading to various biological effects.

Research on similar pyridin-2(1H)-one derivatives has shown their potential as inhibitors of various enzymes. For instance, studies on 3-hydroxypyridin-2(1H)-one derivatives have demonstrated their ability to inhibit influenza A endonuclease, suggesting potential antiviral applications.

Structure-Activity Relationships

The biological activity of 3-Bromo-4-hydroxypyridin-2(1H)-one is influenced by its structural features:

  • The bromine atom at the 3-position enhances the compound's ability to interact with specific biological targets

  • The hydroxyl group at the 4-position can form hydrogen bonds with amino acid residues in target proteins

  • The carbonyl group at the 2-position can participate in hydrogen bonding or dipole-dipole interactions

Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological activities or specific targeting properties.

Analytical Techniques

Spectroscopic Analysis

Various analytical techniques can be employed to characterize 3-Bromo-4-hydroxypyridin-2(1H)-one and confirm its purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon environments in the molecule, confirming its structure

  • Infrared (IR) spectroscopy: Identifies functional groups such as hydroxyl, carbonyl, and C-Br bonds

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns specific to the compound

For related compounds, predicted collision cross-section data for various adducts has been reported, which can be useful for analytical purposes, particularly in mass spectrometry applications .

Chromatographic Methods

Chromatographic techniques are essential for purification and analysis of 3-Bromo-4-hydroxypyridin-2(1H)-one:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and separating it from related compounds or impurities

  • Thin-Layer Chromatography (TLC): Provides a quick method for monitoring reactions and assessing purity

  • Gas Chromatography (GC): May be applicable if the compound is sufficiently volatile or can be derivatized

These techniques ensure the quality and identity of the compound for research and industrial applications.

Comparison with Similar Compounds

Structural Analogs

3-Bromo-4-hydroxypyridin-2(1H)-one belongs to a family of pyridine derivatives with varying substitution patterns. Comparing it with structural analogs provides insights into the effects of different substituents on chemical and biological properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-Bromo-4-hydroxypyridin-2(1H)-oneC5H4BrNO2189.99Reference compound
3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-oneC6H6BrNO2204.02Additional methyl group at 6-position
4-Bromo-3-chloro-1H-pyridin-2-oneC5H3BrClNO208.44Bromine at 4-position, chlorine at 3-position
4-Hydroxypyridin-2(1H)-oneC5H5NO2111.10Lacks bromine atom
3-ChloropyridineC5H4ClN113.54Chlorine instead of bromine, lacks hydroxyl and carbonyl groups

These structural differences influence the compounds' reactivity, biological activity, and potential applications in various fields.

Current Research and Future Directions

Recent Developments

Current research on 3-Bromo-4-hydroxypyridin-2(1H)-one and related compounds focuses on several areas:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of its potential as a building block for compounds with specific biological activities

  • Investigation of structure-activity relationships to guide the design of more effective derivatives

Research on pyridin-2(1H)-one derivatives has shown their potential as inhibitors of enzymes or viral endonucleases, suggesting promising directions for future studies.

Future Research Opportunities

Several promising research directions for 3-Bromo-4-hydroxypyridin-2(1H)-one include:

  • Further exploration of its potential in medicinal chemistry, particularly as a precursor for compounds with antimicrobial or anticancer properties

  • Investigation of its applications in materials science and the development of functional materials

  • Development of more selective and efficient methods for its functionalization

  • Detailed studies of its interactions with biological targets to better understand its mechanism of action

These research avenues could expand the utility and applications of this versatile compound in various scientific fields.

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